3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydroindol-2-one
Description
3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydroindol-2-one is a complex organic compound that features both benzofuran and indole moieties
Properties
IUPAC Name |
3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c1-10-13-8-11(19)6-7-16(13)22-17(10)9-14-12-4-2-3-5-15(12)20-18(14)21/h2-8,14H,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXQCMCWUWSVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)CC3C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydroindol-2-one typically involves multi-step organic synthesis
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Benzofuran Synthesis: : The benzofuran moiety can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones .
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Indole Synthesis: : The indole structure can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes .
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Coupling Reactions: : The final step involves coupling the benzofuran and indole moieties. This can be achieved through Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can be performed on the carbonyl group of the indole moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : The fluorine atom on the benzofuran moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydroindol-2-ol.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydroindol-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydroindol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The benzofuran moiety is known for its ability to interact with DNA and proteins, while the indole moiety can engage in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid
- 2-methyl-benzofuran-5-carboxylic acid
- 5-(2-fluorobenzyl)oxy-2-methyl-benzofuran-3-carboxylic acid
Uniqueness
3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydroindol-2-one is unique due to the combination of benzofuran and indole moieties in a single molecule. This dual structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
